molecular formula C21H21N5O4 B14673176 ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate CAS No. 38359-79-4

ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate

Cat. No.: B14673176
CAS No.: 38359-79-4
M. Wt: 407.4 g/mol
InChI Key: CPMQWQVNJPXPAJ-UHFFFAOYSA-N
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Description

Ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Carbamoylation: The formation of the carbamate group through the reaction of an amine with an ethyl chloroformate.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate can undergo various chemical reactions, including:

    Oxidation: Conversion of the amino group to a nitro group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Reagents like alkyl halides and bases are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

Ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl N-[4-amino-6-(benzhydrylamino)-5-nitro-2-pyridyl]carbamate: shares similarities with other carbamates, such as ethyl carbamate and methyl carbamate.

    Benzhydrylamine derivatives: Compounds with similar structures but different functional groups.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

38359-79-4

Molecular Formula

C21H21N5O4

Molecular Weight

407.4 g/mol

IUPAC Name

ethyl N-[4-amino-6-(benzhydrylamino)-5-nitropyridin-2-yl]carbamate

InChI

InChI=1S/C21H21N5O4/c1-2-30-21(27)24-17-13-16(22)19(26(28)29)20(23-17)25-18(14-9-5-3-6-10-14)15-11-7-4-8-12-15/h3-13,18H,2H2,1H3,(H4,22,23,24,25,27)

InChI Key

CPMQWQVNJPXPAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NC(=C(C(=C1)N)[N+](=O)[O-])NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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